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molecular formula C10H7NO2 B1599781 3-Phenylisoxazole-5-carbaldehyde CAS No. 72418-40-7

3-Phenylisoxazole-5-carbaldehyde

Cat. No. B1599781
M. Wt: 173.17 g/mol
InChI Key: SZXMDUKWIYIKKS-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of (3-phenylisoxazol-5-yl) methanol (10.0 g) and 2-iodoxybenzoic acid (24.0 g) in ethyl acetate (350 mL) was refluxed overnight. The mixture was cooled to room temperature, filtered and concentrated. The resulting solids were triturated (hexane:diethyl ether=1:1) to obtain the title compound (8.22 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([CH2:12][OH:13])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I(C1C=CC=CC=1C(O)=O)(=O)=O>C(OCC)(=O)C>[C:1]1([C:7]2[CH:11]=[C:10]([CH:12]=[O:13])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)CO
Name
Quantity
24 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solids were triturated (hexane:diethyl ether=1:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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